(4R,5S)-1-methylazepane-4,5-diolhydrochloride
Description
(4R,5S)-1-Methylazepane-4,5-diol hydrochloride is a chiral azepane derivative featuring a seven-membered ring with hydroxyl groups at the 4 and 5 positions and a methyl substituent at the 1-position. Its hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry. The stereochemistry (4R,5S) is pivotal, as it influences molecular interactions, optical activity, and biological activity .
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(4R,5S)-1-methylazepane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-2-6(9)7(10)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+; |
InChI Key |
IMHBMOGFIFIPBJ-UKMDXRBESA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](CC1)O)O.Cl |
Canonical SMILES |
CN1CCC(C(CC1)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1-methylazepane-4,5-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable azepane derivative.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 5 positions using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: The methyl group is introduced at the 1 position using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (4R,5S)-1-methylazepane-4,5-diolhydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1-methylazepane-4,5-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of chlorides or bromides.
Scientific Research Applications
(4R,5S)-1-methylazepane-4,5-diolhydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4R,5S)-1-methylazepane-4,5-diolhydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Key Analog: (4S,5S)- and (4R,5R)-Octane-4,5-diol Derivatives
Studies on diastereomeric pairs such as (4S,5S)-4b and (4R,5R)-4b (octane-4,5-diol derivatives) highlight the impact of stereochemistry on physical and chemical properties:
The (4R,5S) configuration of the target compound would likely exhibit intermediate retention times and optical rotations compared to its diastereomers, as observed in related systems .
Functional Group Modifications
Acetylated Derivatives: (4S,5S)-5b
Acetylation of (4S,5S)-4b yields (4S,5S)-5b, a diacetoxy compound with distinct NMR and chromatographic behavior:
- Retention Time (GC): 7.7 min vs. 7.9 min for (4R,5R)-5b .
- NMR Data: δ 170.7 (C=O), 73.7 (CH-OAc), confirming esterification .
This suggests that derivatization of (4R,5S)-1-methylazepane-4,5-diol hydrochloride (e.g., acetylation) would similarly alter polarity and spectroscopic signatures, critical for analytical identification.
Crystalline and Hydrogen-Bonding Behavior
Comparison with (2S,3S,4R,5S)-Pyrrolidine Hydrochloride
The crystal structure of (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride (orthorhombic, P212121) reveals:
- Hydrogen-Bond Network: Chloride ions act as acceptors, forming a tetrahedral geometry with hydroxyl and ammonium groups as donors .
- Packing: Alternating polar (hydrogen-bonded) and nonpolar (alkyl chain) layers along the c-axis .
While the azepane ring introduces conformational flexibility compared to pyrrolidine, the hydrochloride salt form in both compounds promotes similar ionic interactions and crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
